3-(5-Aminopyridin-2-yl)propanoic acid
Overview
Description
3-(5-Aminopyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a propanoic acid group . The InChI code for this compound is 1S/C8H10N2O2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4,9H2,(H,11,12) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.18 and a molecular formula of C8H10N2O2 . It is a powder in its physical form .Scientific Research Applications
Pharmaceutical Development
Compounds structurally related to 3-(5-Aminopyridin-2-yl)propanoic acid, such as αvβ3 receptor antagonists, have been explored for their potential in treating osteoporosis. These antagonists exhibit potent in vitro profiles and significant unbound fractions in human plasma, suggesting their utility in clinical settings for bone health (Coleman et al., 2004).
Material Science
In material science, the fluorescent derivatization of amino acids using compounds with functionalities similar to this compound has been investigated. These derivatives exhibit strong fluorescence, making them useful for biological assays and potentially offering avenues for biochemical research and diagnostic applications (Frade et al., 2007).
Biochemical Research
Biochemical research has utilized compounds akin to this compound for the synthesis of heterocyclic substances with various biological activities. These activities include antimicrobial properties against a range of bacterial and fungal pathogens, highlighting the chemical's relevance in developing new therapeutic agents (Behbehani et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets to induce changes at the molecular level .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities .
Properties
IUPAC Name |
3-(5-aminopyridin-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPYBVXYAVISNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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